Cas no 204783-01-7 (1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Quinolinecarboxylic acid, 1-acetyl-1,2,3,4-tetrahydro-4-oxo-
- 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- EN300-28275715
- 204783-01-7
- WCXRGNXSZMQYCM-UHFFFAOYSA-N
- 1-Acetyl-2,3-dihydro-4-quinolone-7-carboxylic acid
- SCHEMBL7606894
-
- MDL: MFCD32394713
- Inchi: 1S/C12H11NO4/c1-7(14)13-5-4-11(15)9-3-2-8(12(16)17)6-10(9)13/h2-3,6H,4-5H2,1H3,(H,16,17)
- InChI Key: WCXRGNXSZMQYCM-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(C(=O)O)=CC=2N(C(C)=O)CC1
Computed Properties
- Exact Mass: 233.06880783Da
- Monoisotopic Mass: 233.06880783Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 74.7Ų
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275715-1g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 1g |
$1543.0 | 2023-09-09 | ||
| Enamine | EN300-28275715-5g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 5g |
$4475.0 | 2023-09-09 | ||
| Enamine | EN300-28275715-10g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 10g |
$6635.0 | 2023-09-09 | ||
| Enamine | EN300-28275715-0.05g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
| Enamine | EN300-28275715-0.1g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-28275715-0.25g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
| Enamine | EN300-28275715-0.5g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
| Enamine | EN300-28275715-1.0g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
| Enamine | EN300-28275715-2.5g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
| Enamine | EN300-28275715-5.0g |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
204783-01-7 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 |
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Introduction to 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 204783-01-7)
1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, identified by its CAS number 204783-01-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and pharmacological relevance. The structural features of 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, particularly the presence of an acetyl group at the 1-position and a carbonyl group at the 4-position, contribute to its unique chemical properties and potential biological functions.
The quinoline scaffold has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. Derivatives of quinoline have been instrumental in the development of several FDA-approved drugs. Among these derivatives, 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid stands out due to its structural complexity and the potential for further derivatization to enhance its pharmacological activity. The carboxylic acid group at the 7-position provides a site for further functionalization, enabling the synthesis of novel analogs with tailored biological properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and biological targets. Studies have shown that this compound can interact with various enzymes and receptors, suggesting its potential as a lead compound in drug discovery. For instance, research indicates that it may inhibit certain kinases involved in cancer progression by binding to their active sites. This binding affinity has been computationally validated through molecular dynamics simulations and experimental validations.
The synthesis of 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the condensation of appropriately substituted acetic anhydride with a tetrahydroquinoline precursor. Subsequent oxidation and functional group transformations yield the desired product. The synthesis route has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is its potential as a scaffold for drug development. Researchers have explored various derivatives by modifying different functional groups within the molecule. For example, replacing the acetyl group with other electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and influence its binding affinity to biological targets. Such modifications have led to the discovery of new compounds with enhanced efficacy and reduced toxicity.
In vitro studies have demonstrated promising results regarding the biological activity of 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. It has shown inhibitory effects on several enzymes associated with inflammatory diseases and cancer. Additionally, preliminary in vivo studies suggest that it may exhibit therapeutic potential in animal models of these conditions. These findings underscore the importance of further investigation into this compound's pharmacological profile.
The role of 1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid in medicinal chemistry is further highlighted by its versatility as a building block for more complex molecules. By incorporating this scaffold into larger structures, chemists can design novel compounds with specific targeting capabilities. This approach has been successful in developing drugs that selectively interact with disease-causing proteins while minimizing side effects.
As research in pharmaceutical chemistry continues to evolve, compounds like 1-acetyl-4-o x o -1 , 2 , 3 , 4 - tetr a hydroquino line -7 -carboxylic acid (CAS No. 204783 -01 -7) will play a crucial role in addressing unmet medical needs. The combination of computational modeling with experimental validation provides a robust framework for discovering and optimizing new drug candidates. The quinoline scaffold remains a cornerstone in medicinal chemistry due to its rich history and ongoing potential for innovation.
The future prospects for 1-acetyl - 4 - ox o - 1 , 2 , 3 , 4 - tetra hydroquinoline -7 -carboxylic acid are bright as researchers continue to explore its pharmacological properties and synthetic possibilities. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical applications. With each new study revealing new insights into this compound's behavior and potential uses, 204783 -01 -7 will undoubtedly remain at the forefront of drug discovery efforts.
204783-01-7 (1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)